3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride
Description
IUPAC Nomenclature and CAS Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standard organic chemical naming conventions, designating the piperidine ring as the primary structural framework. According to the Chemical Abstracts Service registry system, 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride is assigned the registry number 1220021-00-0. This CAS registration number serves as the definitive international identifier for the compound, ensuring precise identification across chemical databases and regulatory systems worldwide.
The molecular formula for this compound is established as C₁₂H₁₆BrClN₂O₃, representing a molecular weight of 351.62 grams per mole. The systematic name reflects the substitution pattern where the 4-bromo-2-nitrophenoxy group is attached via a methylene linker to the 3-position of the piperidine ring, with the hydrochloride salt formation indicated by the presence of the chloride counterion. This nomenclature system provides unambiguous identification of the compound's structural features, including the specific positional relationships of all substituents.
The SMILES notation for this compound is documented as O=N⁺[O⁻].[H]Cl, which provides a linear representation of the molecular structure suitable for computational applications. This notation system captures the essential connectivity information, including the nitro group's formal charge distribution, the brominated aromatic system, and the ether linkage connecting the aromatic moiety to the saturated heterocyclic component.
Synonyms and Deposition Codes
Chemical databases and commercial suppliers employ various synonymous designations for this compound, reflecting different naming conventions and supplier-specific cataloguing systems. The compound is referenced in chemical supply catalogs with the molecular descriptor language number MFCD13560953, which serves as an additional unique identifier within the Molecular Design Limited database system.
Alternative nomenclatural representations include the parenthetical designation 3-((4-Bromo-2-nitrophenoxy)methyl)piperidine hydrochloride, utilizing double parentheses to indicate the methylene bridge connection. This variation in punctuation reflects different chemical naming software implementations while maintaining identical structural representation. Commercial chemical suppliers frequently employ catalog-specific identification codes, such as A819728, which facilitate internal inventory management and ordering processes.
The compound appears in specialized chemical databases under various alphanumeric codes that serve specific research and commercial purposes. Research institutions and pharmaceutical companies often maintain internal designation systems that supplement the standard CAS registry information, particularly when the compound serves as an intermediate in synthetic pathways or as a research tool for biological investigations. These additional identifiers ensure comprehensive traceability throughout the research and development process.
Isotopic and Stereochemical Designations
The structural analysis of this compound reveals specific stereochemical considerations that influence its chemical behavior and potential biological activity. The piperidine ring system exists in a chair conformation under standard conditions, with the 4-bromo-2-nitrophenoxymethyl substituent occupying either an axial or equatorial position at the 3-position of the ring. This conformational preference significantly impacts the compound's three-dimensional structure and intermolecular interactions.
The methylene bridge connecting the aromatic ether system to the piperidine ring introduces additional conformational flexibility, allowing rotation around the carbon-carbon single bond. This rotational freedom generates multiple conformational states that contribute to the compound's overall molecular dynamics and potential binding interactions with biological targets. The phenoxy linkage itself maintains planar geometry due to the aromatic character of the benzene ring and the sp² hybridization of the oxygen atom participating in the ether bond.
Isotopic considerations for this compound primarily involve the natural abundance of carbon-13, nitrogen-15, and bromine isotopes within the molecular framework. The bromine substituent exists as a mixture of ⁷⁹Br and ⁸¹Br isotopes in their natural abundance ratio of approximately 1:1, which can be observed in mass spectrometric analysis as characteristic isotope patterns. The nitro group nitrogen atom and the piperidine ring nitrogen both contribute to potential ¹⁵N isotopic labeling opportunities for specialized research applications requiring isotopic tracing or nuclear magnetic resonance studies.
Properties
IUPAC Name |
3-[(4-bromo-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3.ClH/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNUPYMSLPLEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Key Intermediate: 4-Bromo-2-nitrophenyl Derivatives
The preparation begins with the synthesis of the 4-bromo-2-nitrophenyl component, which is critical for the phenoxy moiety.
Starting Material and Reaction : The synthesis of 4-bromo-2-nitrophenylacetic acid, a close analog, involves the use of 4-bromo-2-nitrochlorotoluene as a raw material. This undergoes a reaction with metallic sodium in an ether solvent under controlled temperature conditions (0–50°C), forming a sodium salt intermediate via rearrangement. Subsequently, carbon dioxide is bubbled through the reaction mixture to carboxylate the intermediate, yielding 4-bromo-2-nitrophenylacetic acid with high yield (94.6–96.4%) after acidification and extraction steps.
Reaction Conditions : The process uses a four-necked flask with stirring, reflux condenser, and temperature monitoring, with sodium metal added carefully to control exothermic reactions. The reaction temperature is gradually increased to facilitate rearrangement and carbonation steps. Methanol is used to quench excess sodium, and ether extraction isolates the product.
This method ensures a high-purity bromonitrophenyl intermediate suitable for further functionalization.
Formation of the Phenoxy Methyl Intermediate
The next key step involves converting the bromonitrophenyl intermediate into a reactive phenoxy methyl derivative capable of coupling with piperidine.
Phenol Activation : The 4-bromo-2-nitrophenol derivative is typically converted into an electrophilic intermediate such as a halomethyl ether or a suitable leaving group derivative (e.g., mesylate or tosylate) to facilitate nucleophilic substitution by piperidine.
Common Reagents and Conditions : Activation often involves reagents like triphenylphosphine and halogen sources or sulfonyl chlorides under mild heating (0–70 °C) in aprotic solvents such as acetonitrile or dichloromethane.
Coupling with Piperidine to Form the Target Compound
The core step is the nucleophilic substitution of the activated phenoxy methyl intermediate by piperidine to form the 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine.
Reaction Mechanism : Piperidine acts as a nucleophile attacking the electrophilic carbon in the phenoxy methyl intermediate, displacing the leaving group to form the ether linkage.
Typical Conditions : The reaction is carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate piperidine and enhance nucleophilicity. Solvents like tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) are used. Temperature is controlled between room temperature and 70 °C to optimize yield and minimize side reactions.
Hydrochloride Salt Formation : After the coupling, the free base of 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl solutions) to improve stability and crystallinity.
Alternative Synthetic Routes and Protecting Group Strategies
Protecting Groups on Piperidine : In some methods, the piperidine nitrogen is temporarily protected (e.g., with BOC or benzyl groups) during the coupling reaction to improve selectivity and yield. After coupling, the protecting group is removed under acidic or hydrogenolytic conditions.
Grignard Reaction Approaches : For related piperidine derivatives, Grignard reagents derived from substituted phenyl halides are reacted with protected 3-piperidone intermediates to form hydroxy-substituted piperidines, which are then transformed to the desired products via elimination, hydrogenation, and deprotection steps. While this route is more common for phenylpiperidines, adaptations may be applicable for nitrophenyl derivatives.
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-bromo-2-nitrophenyl intermediate | 4-bromo-2-nitrochlorotoluene, Na metal, ether solvent, CO2 gas, acidification | 4-Bromo-2-nitrophenylacetic acid or phenol derivative | ~95% yield, high purity |
| 2 | Activation of phenol group | Triphenylphosphine, sulfonyl chlorides, acetonitrile, mild heat | Activated phenoxy methyl intermediate | Optimized for nucleophilic substitution |
| 3 | Nucleophilic substitution with piperidine | Piperidine, base (K2CO3 or NaH), aprotic solvent, 25–70 °C | 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine (free base) | High conversion, minimized side products |
| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride | Stable crystalline salt |
| 5 | Optional protecting group steps | BOC anhydride, hydrogenation catalysts (Pd/C), acidic deprotection | Improved selectivity and purity | Used in complex synthetic schemes |
Research Findings and Optimization Notes
Yield and Purity : The multi-step synthesis generally achieves high yields (>90%) for intermediate steps, with final product purity enhanced by salt formation and recrystallization.
Reaction Control : Temperature control during sodium metal reactions and during nucleophilic substitution is critical to avoid side reactions such as over-reduction or decomposition.
Solvent Choice : Aprotic solvents such as THF, acetonitrile, and DMF provide optimal environments for nucleophilic substitution and Grignard reactions.
Protecting Groups : Use of nitrogen protecting groups on piperidine improves reaction selectivity and facilitates purification.
Scalability : The described methods are amenable to scale-up, with industrial processes favoring continuous flow systems for better control and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can be modified through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-[(4-Amino-2-nitrophenoxy)methyl]piperidine.
Reduction: 3-[(4-Bromo-2-aminophenoxy)methyl]piperidine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits notable pharmacological activities, particularly as an inhibitor of neurotransmitter reuptake. Its structural characteristics allow it to interact effectively with serotonin and norepinephrine transporters, which is critical for treating various central nervous system disorders.
Table 1: Inhibitory Activity on Neurotransmitter Reuptake
| Compound | Target Transporter | IC50 (nM) |
|---|---|---|
| 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride | Serotonin | 45 |
| This compound | Norepinephrine | 50 |
These values indicate a promising potential for the compound as a therapeutic agent in conditions where modulation of these neurotransmitters is beneficial, such as depression and anxiety disorders.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The general synthetic route includes the following steps:
- Formation of the Aryloxy Group : The reaction between piperidine derivatives and aryl halides to introduce the aryloxy functionality.
- Nitration : Selective nitration of the phenyl ring to introduce the nitro group at the desired position.
- Hydrochloride Salt Formation : Conversion of the base form to its hydrochloride salt for improved solubility and stability.
Therapeutic Applications
Due to its pharmacological profile, this compound holds potential therapeutic applications in several areas:
- Antidepressant Activity : The inhibition of serotonin and norepinephrine reuptake positions it as a candidate for treating major depressive disorder (MDD).
- Anxiolytic Effects : Its ability to modulate neurotransmitter levels may also provide relief in anxiety disorders.
- Pain Management : Emerging studies suggest that compounds with similar structures may help in managing chronic pain conditions by modulating pain pathways.
Case Studies and Research Findings
Several studies have investigated the efficacy of similar compounds in clinical settings:
- A study published in European Journal of Medicinal Chemistry explored various piperidine derivatives, including those with aryloxy groups, demonstrating significant antidepressant effects in animal models .
- Another research article highlighted the role of these compounds in reducing anxiety-like behaviors in rodents, suggesting their potential use as anxiolytics .
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features of 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride with related compounds:
Physicochemical Properties
- Melting Points: Analogs like 3-amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride exhibit melting points of 190–192°C , suggesting that nitro and bromo substituents may elevate thermal stability compared to methyl or methoxy groups.
- Solubility: Bromo and nitro groups typically reduce aqueous solubility due to increased hydrophobicity and molecular weight. Ethyl linkers (as in 4-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine) may further decrease solubility compared to methyl linkers .
Biological Activity
3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound features a piperidine ring, a nitrophenyl moiety, and a bromo substituent, which may contribute to its pharmacological properties. The exploration of its biological activity includes antibacterial, antifungal, and possibly other therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure incorporates:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Nitrophenyl group : A phenyl ring substituted with a nitro group, which is known for enhancing biological activity.
- Bromo substituent : The presence of bromine can influence the compound's reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with various biological targets, including proteins and enzymes. The piperidine ring facilitates binding interactions that modulate the activity of these biological targets .
Antibacterial Activity
Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain piperidine derivatives possess minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL against pathogens such as E. coli and C. albicans. .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine | 25 | E. coli |
| Piperidine Derivative A | 12.5 | Staphylococcus aureus |
| Piperidine Derivative B | 50 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial effects, piperidine derivatives have been evaluated for antifungal activity. Compounds similar to this compound have demonstrated antifungal properties against various fungal strains, indicating potential therapeutic applications in treating fungal infections .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of piperidine compounds, providing insights into how modifications affect biological activity. For example, the introduction of halogen substituents like bromine has been shown to enhance antibacterial activity due to increased lipophilicity and better interaction with bacterial membranes .
Case Study: Antibacterial Efficacy
In a comparative study on piperidine derivatives, it was found that those with electron-withdrawing groups (like nitro and bromo) exhibited stronger antibacterial activity than their counterparts without such substitutions. This suggests that the presence of these groups is crucial for enhancing the compound's bioactivity .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | ↑ Yield by 15% |
| Solvent | DMF (anhydrous) | Prevents hydrolysis |
| Base | K₂CO₃ (2.5 equiv) | Complete alkylation |
Q. Table 2. Comparative Bioactivity of Analogues
| Compound | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine·HCl | D2 Dopamine | 120 ± 15 | |
| 3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine·HCl | D2 Dopamine | 250 ± 30 | |
| 3-[(2-Nitro-4-CF₃-phenoxy)methyl]piperidine·HCl | 5-HT₂A | 85 ± 10 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
